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molecular formula C7H11NO2 B1606511 Methyl 5-cyanopentanoate CAS No. 3009-88-9

Methyl 5-cyanopentanoate

Cat. No. B1606511
M. Wt: 141.17 g/mol
InChI Key: FLUGZEGZYQCCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04060543

Procedure details

A mixture of 8.1 parts of 4-pentenonitrile, 1.4 parts of dicobalt octacarbonyl, 2.6 parts of pyridine, 8 parts of methanol and 30 parts of acetone is reacted in the same way as in Example 1. The pressure is brought to 200 bars by forcing in carbon monoxide at room temperature. The autoclave is heated to 160° C, the pressure is raised to 300 bars by forcing in further carbon monoxide, and the autoclave is shaken for two hours under these conditions. Fractional distillation of the material discharged from the autoclave gives 10.6 parts of 5-cyanovaleric acid methyl ester (75.1% of theory); boiling point 122°-124° C/11 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:6])[CH2:2][CH2:3][CH:4]=[CH2:5].N1C=CC=CC=1.[CH3:13][OH:14].C[C:16](C)=[O:17]>[C]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]>[CH3:13][O:14][C:16](=[O:17])[CH2:5][CH2:4][CH2:3][CH2:2][C:1]#[N:6] |f:5.6.7.8.9.10.11.12.13.14,^3:18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the autoclave is shaken for two hours under these conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted in the same way as in Example 1
TEMPERATURE
Type
TEMPERATURE
Details
the pressure is raised to 300 bars
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the material

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(CCCCC#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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